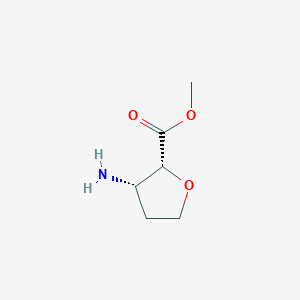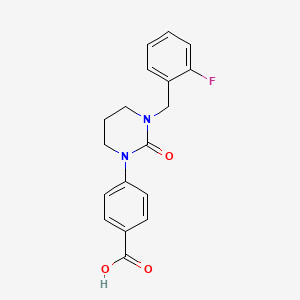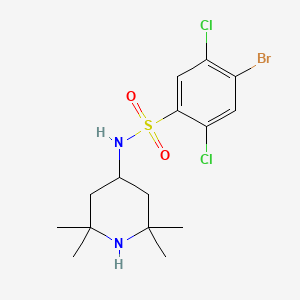
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a piperidine ring
Métodos De Preparación
The synthesis of 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,5-dichloroaniline, which can be synthesized from 2,4-dichloroacetanilide via deprotection, followed by bromination with N-bromosuccinimide . The next step involves the sulfonation of the aniline derivative to introduce the benzenesulfonamide group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can also participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various sulfonating agents for introducing the sulfonamide group. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide include:
4-bromo-2,6-dichloroaniline: A precursor in the synthesis of the target compound.
4-bromo-2,6-dichloropyridine: A structurally similar compound with different chemical properties.
Propiedades
Fórmula molecular |
C15H21BrCl2N2O2S |
|---|---|
Peso molecular |
444.2 g/mol |
Nombre IUPAC |
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21BrCl2N2O2S/c1-14(2)7-9(8-15(3,4)20-14)19-23(21,22)13-6-11(17)10(16)5-12(13)18/h5-6,9,19-20H,7-8H2,1-4H3 |
Clave InChI |
KRQBJWXZPHQXNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


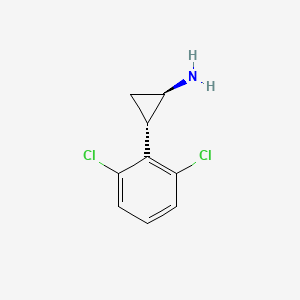
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
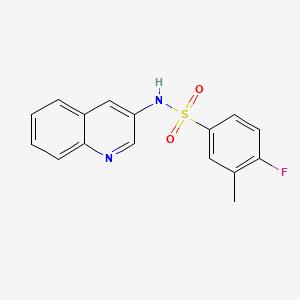
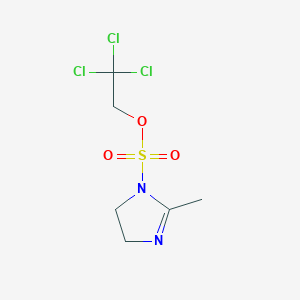
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
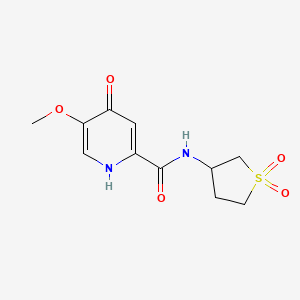
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)

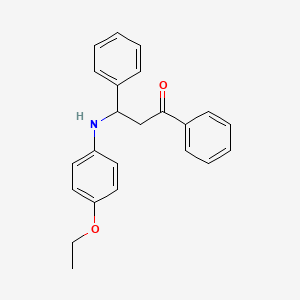
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
